molecular formula C10H7BrN2O B2562142 (2Z)-3-(2-bromophenyl)-2-cyanoprop-2-enamide CAS No. 387844-22-6

(2Z)-3-(2-bromophenyl)-2-cyanoprop-2-enamide

Cat. No. B2562142
CAS RN: 387844-22-6
M. Wt: 251.083
InChI Key: NNFOXMASXHPUKU-YVMONPNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-3-(2-bromophenyl)-2-cyanoprop-2-enamide, also known as Bromoenol Lactone (BEL), is a synthetic compound that has been widely used in scientific research. BEL is a potent inhibitor of calcium-independent phospholipase A2 (iPLA2), which is an enzyme involved in the metabolism of phospholipids in the cell membrane.

Scientific Research Applications

Palladium-Catalyzed Reactions

Researchers have explored the use of 2-bromophenyl isothiocyanate in palladium-catalyzed reactions. For instance, it participates in the synthesis of fluorenone derivatives from bis(2-bromophenyl)methanols . These reactions provide access to valuable heterocyclic compounds with potential biological activities.

properties

IUPAC Name

(Z)-3-(2-bromophenyl)-2-cyanoprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O/c11-9-4-2-1-3-7(9)5-8(6-12)10(13)14/h1-5H,(H2,13,14)/b8-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNFOXMASXHPUKU-YVMONPNESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(/C#N)\C(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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